![molecular formula C26H56N4O8Si2 B14247657 1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea CAS No. 331850-56-7](/img/structure/B14247657.png)
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea is a complex organosilane compound. Organosilanes are compounds containing carbon-silicon bonds, which are known for their versatility in various chemical applications. This particular compound is characterized by its unique structure, which includes both urea and silane functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea typically involves the reaction of a silane precursor with a urea derivative. The reaction conditions often include:
Solvent: Anhydrous solvents such as toluene or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous reactors: To ensure consistent quality and yield.
Purification steps: Such as distillation or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea can undergo various chemical reactions, including:
Hydrolysis: The silane groups can hydrolyze in the presence of water, forming silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Siloxanes: From condensation reactions.
Substituted ureas: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea has several applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Potential use in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible coatings and implants.
Industry: Utilized in the production of advanced composites and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea involves:
Molecular Targets: The silane groups target hydroxyl groups on surfaces, forming strong covalent bonds.
Pathways Involved: The hydrolysis and condensation pathways lead to the formation of stable siloxane networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-aminopropyltriethoxysilane: Another organosilane with similar applications.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Used in similar coupling and adhesion applications.
Uniqueness
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea is unique due to its dual functional groups, which provide enhanced reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
331850-56-7 |
|---|---|
Molekularformel |
C26H56N4O8Si2 |
Molekulargewicht |
608.9 g/mol |
IUPAC-Name |
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea |
InChI |
InChI=1S/C26H56N4O8Si2/c1-7-33-39(34-8-2,35-9-3)21-15-19-27-25(31)29-23-17-13-14-18-24(23)30-26(32)28-20-16-22-40(36-10-4,37-11-5)38-12-6/h23-24H,7-22H2,1-6H3,(H2,27,29,31)(H2,28,30,32)/t23-,24-/m1/s1 |
InChI-Schlüssel |
HYIZPKBDZIHDEQ-DNQXCXABSA-N |
Isomerische SMILES |
CCO[Si](CCCNC(=O)N[C@@H]1CCCC[C@H]1NC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Kanonische SMILES |
CCO[Si](CCCNC(=O)NC1CCCCC1NC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
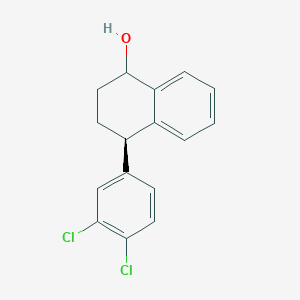
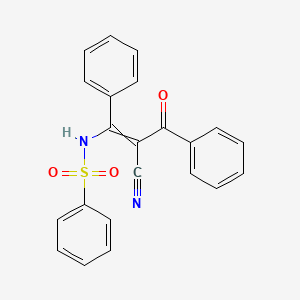
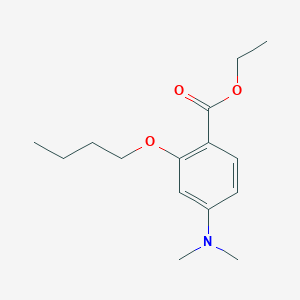
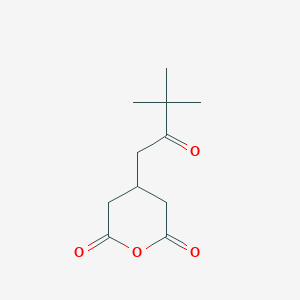
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)

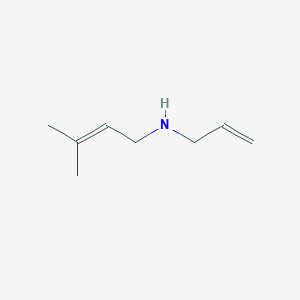
![Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-](/img/structure/B14247634.png)
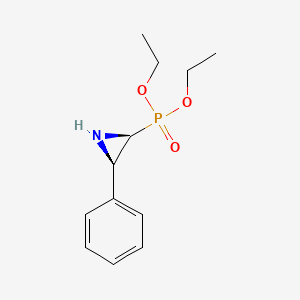

![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)

